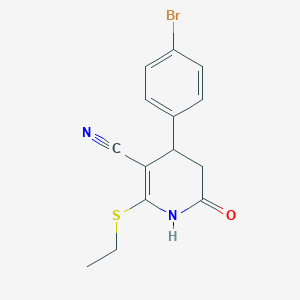

4-(4-bromophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Descripción

4-(4-Bromophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a pyridine derivative featuring a bromophenyl substituent at position 4, an ethylsulfanyl group at position 2, and a nitrile group at position 2. The compound’s core structure includes a partially saturated pyridine ring (1,4,5,6-tetrahydropyridine) with a ketone at position 3. The bromophenyl group enhances lipophilicity and may influence biological activity, while the ethylsulfanyl moiety contributes to electronic and steric properties.

Propiedades

IUPAC Name |

4-(4-bromophenyl)-6-ethylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2OS/c1-2-19-14-12(8-16)11(7-13(18)17-14)9-3-5-10(15)6-4-9/h3-6,11H,2,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGXEXAQHVINIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(4-bromophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bromophenyl derivative, followed by the introduction of the ethylsulfanyl group and the formation of the tetrahydropyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

4-(4-bromophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to form alcohols.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Drug Development

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. The bromophenyl group enhances hydrophobic interactions that can improve binding affinity to target sites. Additionally, the ethylsulfanyl group may facilitate covalent bonding with biomolecules, potentially leading to the development of novel drugs for treating various diseases.

Synthesis of Complex Organic Molecules

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow chemists to modify and build upon its structure to create new compounds with desired properties. This aspect is particularly valuable in the pharmaceutical industry where novel compounds are constantly being developed.

Research has indicated that derivatives of this compound exhibit biological activities such as antimicrobial and anticancer properties. Studies involving the synthesis of analogs could lead to the discovery of new drugs that are more effective or have fewer side effects compared to existing treatments.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from 4-(4-bromophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile. The results indicated that certain modifications enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new cancer therapies.

Case Study 2: Antimicrobial Properties

Another research project focused on evaluating the antimicrobial activity of this compound and its derivatives against common pathogens. The findings revealed that some derivatives demonstrated significant inhibitory effects on bacterial growth, highlighting their potential use in treating infections.

Mecanismo De Acción

The mechanism of action of 4-(4-bromophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the ethylsulfanyl group can participate in covalent interactions. The tetrahydropyridine ring provides structural rigidity, enhancing the compound’s stability and binding affinity.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table compares structural analogues, emphasizing substituent variations and their impacts:

Key Observations :

- Bromophenyl Position : The 4-bromophenyl group in the target compound contrasts with the 3-bromophenyl analogue (), which showed modest biological activity. The para-substitution may enhance steric stability .

- Sulfanyl Group Variations: Ethylsulfanyl (target) vs. methylthio () or benzylsulfanyl () alters steric bulk and logP.

Physicochemical Properties

A comparison of key physicochemical parameters:

Analysis :

- The target compound’s logP (~3.9) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- The benzylsulfanyl analogue’s higher logP (~4.5) may limit aqueous solubility but enhance tissue penetration .

- The trifluoromethyl analogue’s lower logP (~2.8) reflects increased polarity due to the CF₃ group .

Actividad Biológica

The compound 4-(4-bromophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS Number: 5714-03-4) is a member of the tetrahydropyridine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on diverse sources, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H13BrN2OS

- Molecular Weight : 339.33 g/mol

- Physical State : Solid

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Research indicates that compounds within the tetrahydropyridine class often exhibit antimicrobial properties. A study demonstrated that derivatives of tetrahydropyridines possess significant activity against various bacterial strains. The presence of the bromophenyl and ethylsulfanyl groups may enhance this activity by affecting the compound's interaction with microbial membranes or metabolic pathways .

Antioxidant Properties

The antioxidant capacity of 4-(4-bromophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has been evaluated using various assays. The compound showed promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. This activity is likely attributed to the electron-donating ability of the sulfanyl group .

Neuroprotective Effects

Recent studies have suggested that tetrahydropyridine derivatives can exert neuroprotective effects. In vitro studies indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve modulation of signaling pathways associated with cell survival and apoptosis .

Anticancer Activity

Preliminary studies have explored the anticancer potential of 4-(4-bromophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile. In vitro assays revealed that it inhibits the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's effectiveness seems to correlate with its ability to interfere with specific oncogenic pathways .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various tetrahydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts.

- Neuroprotection in Cell Cultures : In a controlled experiment using SH-SY5Y neuroblastoma cells, treatment with 4-(4-bromophenyl)-2-(ethylsulfanyl)-6-oxo led to a significant reduction in cell death under oxidative stress conditions induced by hydrogen peroxide.

- Anticancer Screening : A panel of human cancer cell lines was used to assess the cytotoxicity of this compound. Results showed a dose-dependent inhibition of cell growth in breast and prostate cancer cells, suggesting a potential role in cancer therapy.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.